![molecular formula C11H14N2O2 B13054933 N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B13054933.png)
N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring attached to a carboxamide group and a hydroxyphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-hydroxyaniline with pyrrolidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyphenyl)pyrrolidine-1-carboxamide
- N-(4-Methoxyphenyl)pyrrolidine-1-carboxamide
- N-(4-Hydroxyphenyl)pyrrolidine-2-carboxamide
Uniqueness
N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it a valuable molecule for targeted research and applications .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-10-5-3-9(4-6-10)12-11(15)13-7-1-2-8-13/h3-6,14H,1-2,7-8H2,(H,12,15) |
InChI Key |
BHLWXVFSKWTOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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